![molecular formula C12H12ClF3N4 B1401443 8-Phenyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride CAS No. 762240-94-8](/img/structure/B1401443.png)
8-Phenyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride
説明
“8-Phenyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride” is a chemical compound that is white to light yellow crystalline powder . It is an intermediate for Sitagliptin, which is mainly used in the synthesis process of chemical medicine .
Synthesis Analysis
The synthesis of this compound involves several steps . First, ethanol and hydrazine hydrate are added, followed by the dropwise addition of 2-chloropyrazine. The pH value is regulated to 6, and impurities are removed to obtain 2 . Then, chlorobenzene and trifluoroacetic anhydride are added under stirring. After heating, methanesulfonic acid is added into the mixed reaction solution, refluxed, and trifluoroacetic acid is distilled out . The mixture is allowed to react, and reduced pressure concentration is performed until the solution is dried. The pH value is regulated to 12, and organic phases are separated out, and impurities are removed to obtain 4 . Finally, palladium/carbon and an ethanol solution of the 4 are added under the protection of nitrogen in a high-pressure kettle . After the reaction, the mixture is filtered, washed, and concentrated. The residues are mixed with an ethanol solution of hydrogen chloride . After the mixed solution reacts, precipitates are separated, washed, and dried to a constant weight, thus obtaining the product .Chemical Reactions Analysis
The synthesis of this compound involves several chemical reactions, including the addition of ethanol and hydrazine hydrate, the dropwise addition of 2-chloropyrazine, the addition of chlorobenzene and trifluoroacetic anhydride, and the addition of palladium/carbon and an ethanol solution of the 4 .科学的研究の応用
1. Pharmacological Potentials
- Summary of Application: Triazole compounds, including triazolo[4,3-a]pyrazine derivatives, show versatile biological activities. They are capable of binding in the biological system with a variety of enzymes and receptors .
- Results or Outcomes: Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
2. Inhibitory Activities Toward c-Met/VEGFR-2 Kinases
- Summary of Application: Triazolo[4,3-a]pyrazine derivatives have been evaluated for their inhibitory activities toward c-Met/VEGFR-2 kinases .
- Methods of Application: A series of novel triazolo[4,3-a]pyrazine derivatives were designed and synthesized, and then evaluated for their inhibitory activities toward c-Met/VEGFR-2 kinases .
- Results or Outcomes: Most of the compounds showed satisfactory activity compared with the lead compound foretinib .
3. Antimicrobial and Antiviral Potentials
- Summary of Application: Triazole derivatives, including triazolo[4,3-a]pyrazine, have been found to possess antimicrobial and antiviral activities .
- Methods of Application: These compounds are synthesized and then tested for their antimicrobial and antiviral activities using various in vitro assays .
- Results or Outcomes: Triazole derivatives have shown promising results against a wide class of Gram-positive and Gram-negative bacteria which are now proved to be multidrug resistant .
4. Antioxidant Potentials
- Summary of Application: Triazole derivatives have been found to possess antioxidant activities, which means they can reduce or eliminate free radicals and thus protect cells against oxidative injury .
- Methods of Application: These compounds are synthesized and then tested for their antioxidant activities using various in vitro assays .
- Results or Outcomes: Triazole derivatives have shown promising antioxidant activities .
5. Antitumor Activities
- Summary of Application: Some triazolo[4,3-a]pyrazine derivatives have been found to possess antitumor activities .
- Methods of Application: These compounds are synthesized and then tested for their antitumor activities using various in vitro assays .
- Results or Outcomes: The most promising compound exhibited excellent antitumor activities against A549, MCF-7, and HeLa cancer cell lines .
6. Primary Explosives
- Summary of Application: Some triazolo[4,3-a]pyrazine derivatives have been found to possess excellent detonation performance, suggesting strong possibilities for applications as primary explosives .
- Methods of Application: These compounds are synthesized and then tested for their explosive properties using various in vitro assays .
- Results or Outcomes: Compounds showed very high values among current azide-containing primary explosives .
7. Antidepressant and Antianxiety Potentials
- Summary of Application: Triazole derivatives, including triazolo[4,3-a]pyrazine, have been found to possess antidepressant and antianxiety activities .
- Methods of Application: These compounds are synthesized and then tested for their antidepressant and antianxiety activities using various in vitro assays .
- Results or Outcomes: The commercially available triazole-containing drugs such as trazodone and nefazodone have been used as antidepressants .
8. Antiepileptic Potentials
- Summary of Application: Triazole derivatives have been found to possess antiepileptic activities .
- Methods of Application: These compounds are synthesized and then tested for their antiepileptic activities using various in vitro assays .
- Results or Outcomes: Rufinamide, a triazole-containing drug, has been used as an antiepileptic .
9. Antihypertensive Potentials
- Summary of Application: Triazole derivatives have been found to possess antihypertensive activities .
- Methods of Application: These compounds are synthesized and then tested for their antihypertensive activities using various in vitro assays .
- Results or Outcomes: Trapidil, a triazole-containing drug, has been used as an antihypertensive .
10. Antidiabetic Potentials
- Summary of Application: Triazole derivatives have been found to possess antidiabetic activities .
- Methods of Application: These compounds are synthesized and then tested for their antidiabetic activities using various in vitro assays .
- Results or Outcomes: Triazole derivatives have shown promising antidiabetic activities .
11. Antitubercular Potentials
- Summary of Application: Triazole derivatives have been found to possess antitubercular activities .
- Methods of Application: These compounds are synthesized and then tested for their antitubercular activities using various in vitro assays .
- Results or Outcomes: Triazole derivatives have shown promising antitubercular activities .
Safety And Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water . If skin irritation occurs, medical advice should be sought . In case of eye contact, it is advised to rinse cautiously with water for several minutes . If eye irritation persists, medical advice should be sought .
特性
IUPAC Name |
8-phenyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N4.ClH/c13-12(14,15)11-18-17-10-9(16-6-7-19(10)11)8-4-2-1-3-5-8;/h1-5,9,16H,6-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQFRGGYLDIROHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2C(F)(F)F)C(N1)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClF3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743640 | |
| Record name | 8-Phenyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Phenyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride | |
CAS RN |
762240-94-8 | |
| Record name | 1,2,4-Triazolo[4,3-a]pyrazine, 5,6,7,8-tetrahydro-8-phenyl-3-(trifluoromethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=762240-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Phenyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




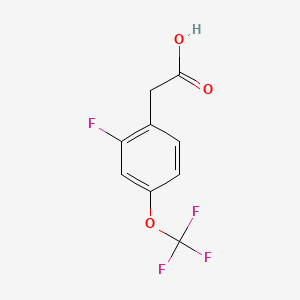
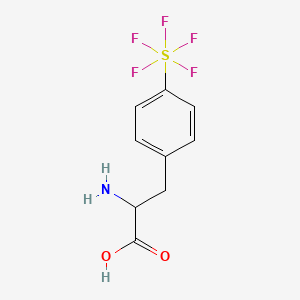
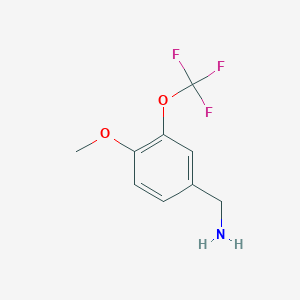
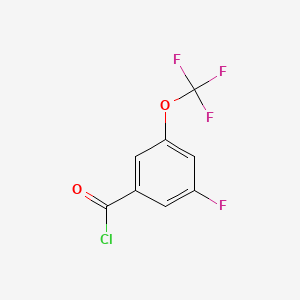
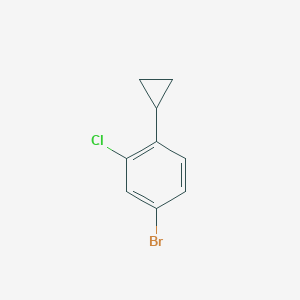
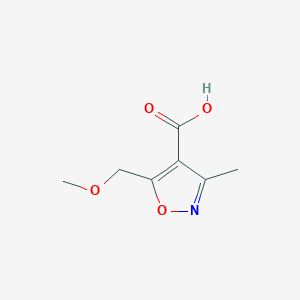

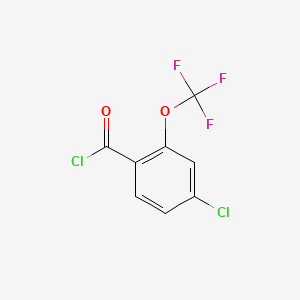
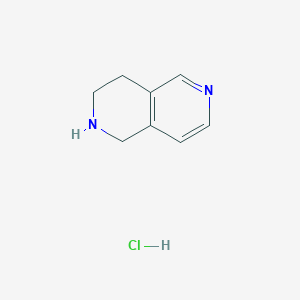
![2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one](/img/structure/B1401379.png)
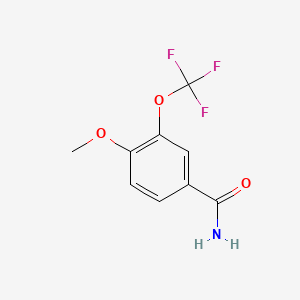
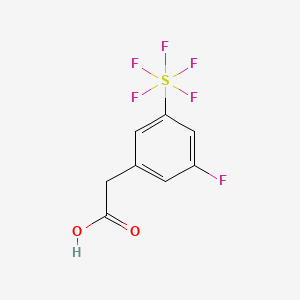
![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(3-trifluoromethyl-benzyl)-1H-pyrazole](/img/structure/B1401383.png)